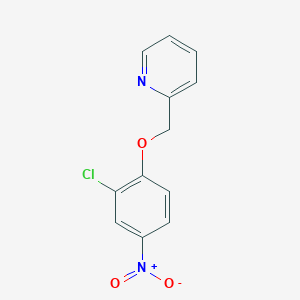

2-((2-Chloro-4-nitrophenoxy)methyl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[(2-chloro-4-nitrophenoxy)methyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O3/c13-11-7-10(15(16)17)4-5-12(11)18-8-9-3-1-2-6-14-9/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWYKHOLLVPAQFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)COC2=C(C=C(C=C2)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70589630 | |

| Record name | 2-[(2-Chloro-4-nitrophenoxy)methyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70589630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179687-79-7 | |

| Record name | 2-[(2-Chloro-4-nitrophenoxy)methyl]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=179687-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-((2-Chloro-4-nitrophenoxy)methyl)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179687797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(2-Chloro-4-nitrophenoxy)methyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70589630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(2-chloro-4-nitrophenoxy)methyl]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.743 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-[(2-Chloro-4-nitrophenoxy)methyl]pyridine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/789FX466M2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-((2-Chloro-4-nitrophenoxy)methyl)pyridine (CAS No. 179687-79-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-((2-Chloro-4-nitrophenoxy)methyl)pyridine, a heterocyclic compound of interest in organic synthesis and medicinal chemistry. This document consolidates available data on its chemical and physical properties, provides a plausible synthetic route with a detailed experimental protocol, and explores potential biological activities and mechanisms of action based on the analysis of structurally related molecules. The guide is intended to serve as a foundational resource for researchers engaged in the synthesis, evaluation, and application of novel pyridine derivatives.

Chemical and Physical Properties

This compound is a compound characterized by a pyridine ring linked to a 2-chloro-4-nitrophenoxy moiety via a methylene ether bridge.[1] Its established Chemical Abstracts Service (CAS) number is 179687-79-7. This molecule serves as a versatile intermediate in the synthesis of more complex chemical entities.[2]

A summary of its key quantitative properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₉ClN₂O₃ | [3] |

| Molar Mass | 264.66 g/mol | [3] |

| Boiling Point | 414.736 °C at 760 mmHg | [3] |

| Density | 1.385 g/cm³ | [3] |

| Flash Point | 204.625 °C | [3] |

| Refractive Index | 1.618 | [3] |

| Vapor Pressure | 0 mmHg at 25 °C | [3] |

Synthesis and Purification

Proposed Synthetic Workflow

The logical workflow for the synthesis and purification is outlined below.

Caption: Proposed workflow for the synthesis and purification of the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on general methods for the synthesis of substituted pyridines and should be optimized for specific laboratory conditions.

Materials:

-

2-(Hydroxymethyl)pyridine

-

1,2-Dichloro-4-nitrobenzene

-

Potassium hydroxide (KOH) or Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

-

Ethyl acetate

-

Hexanes

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of 2-(hydroxymethyl)pyridine (1.0 equivalent) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a suitable base such as potassium hydroxide (1.2 equivalents) or sodium hydride (1.2 equivalents) portion-wise at 0 °C.

-

Alkoxide Formation: Allow the mixture to stir at room temperature for 30 minutes to facilitate the formation of the pyridyl alkoxide.

-

Nucleophilic Substitution: Add a solution of 1,2-dichloro-4-nitrobenzene (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture.

-

Reaction Progression: Heat the reaction mixture to a temperature between 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Washing: Combine the organic layers and wash with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Characterization: Characterize the purified product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Potential Biological Activities and Signaling Pathways

Direct biological studies on this compound are not extensively reported. However, the structural motifs present in the molecule—a substituted pyridine ring and a nitroaromatic group—are found in numerous biologically active compounds. This allows for the formulation of hypotheses regarding its potential pharmacological profile.

Inferred Biological Activities

-

Anticancer Potential: Pyridine derivatives are known to exhibit a wide range of anticancer activities. For instance, some 2-phenol-4-chlorophenyl-6-aryl pyridines have been identified as topoisomerase II inhibitors.[4] The presence of the chloro and nitro functionalities on the phenoxy ring of the target compound may contribute to cytotoxic effects against cancer cell lines. Nitroaromatic compounds can undergo bioreduction to form reactive intermediates that induce cellular damage.[1][5]

-

Kinase Inhibition: The pyridine scaffold is a common feature in many kinase inhibitors used in oncology and inflammation research. The specific substitution pattern of this compound could potentially allow it to interact with the ATP-binding site of various kinases.

-

G-Protein Coupled Receptor (GPCR) Modulation: Certain 2-(4-(methylsulfonyl)phenyl)pyridine derivatives have been developed as GPR119 agonists, suggesting that pyridine-based structures can modulate GPCR activity.[6]

-

Antimicrobial and Antimalarial Activity: Pyridine derivatives have been investigated for their efficacy against various pathogens. Some have shown promising results as antimalarial agents by potentially targeting enzymes like dihydrofolate reductase.[4]

Postulated Signaling Pathway Involvement

Based on the activities of related compounds, this compound could potentially interact with several key signaling pathways.

Caption: Potential molecular targets and downstream effects of the title compound.

Experimental Assays for Biological Evaluation

To elucidate the biological activity of this compound, a series of in vitro assays are recommended.

General Cytotoxicity Assay Workflow

Caption: A typical workflow for assessing the in vitro cytotoxicity of a compound.

Recommended Biological Assays

| Assay Type | Specific Assay Examples | Endpoint Measured |

| Cytotoxicity | MTT, MTS, CellTiter-Glo | Cell viability, metabolic activity |

| Apoptosis | Annexin V/PI staining, Caspase activity assays | Induction of programmed cell death |

| Kinase Inhibition | Kinase enzyme assays (e.g., ADP-Glo), Western blot | Inhibition of specific kinase activity |

| GPCR Activity | cAMP assays, Calcium flux assays | Modulation of second messenger levels |

| Antimicrobial | Minimum Inhibitory Concentration (MIC) determination | Inhibition of microbial growth |

| Topoisomerase Inhibition | DNA relaxation/supercoiling assays | Inhibition of topoisomerase enzyme activity |

Conclusion

This compound is a chemical intermediate with potential for further development in medicinal chemistry. While direct biological data is limited, its structural components suggest a range of possible activities, including anticancer and antimicrobial effects. The synthetic and analytical protocols outlined in this guide provide a framework for researchers to produce and characterize this compound for further investigation. Future studies should focus on the systematic evaluation of its biological properties to validate the hypotheses presented herein and to uncover its full therapeutic potential.

References

- 1. Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound [myskinrecipes.com]

- 3. In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 4. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Structure of 2-((2-Chloro-4-nitrophenoxy)methyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure of 2-((2-Chloro-4-nitrophenoxy)methyl)pyridine, a molecule of interest in organic synthesis and potential drug discovery.[1][2][3] This document compiles its fundamental chemical and physical properties, a probable synthetic route based on established chemical principles, and key structural identifiers. Due to the limited availability of direct experimental data in publicly accessible literature, this guide also outlines the expected analytical characterization based on the known structure and data from analogous compounds.

Molecular Identity and Physicochemical Properties

This compound is a heterocyclic aromatic ether. Its structure incorporates a pyridine ring linked via a methylene ether bridge to a 2-chloro-4-nitrophenyl group.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 179687-79-7[4][5] |

| Molecular Formula | C₁₂H₉ClN₂O₃[4][5] |

| Canonical SMILES | C1=CC=C(N=C1)COC2=C(C=C(C=C2)--INVALID-LINK--[O-])Cl |

| InChI Key | Not readily available |

Physicochemical Data

| Property | Value | Source |

| Molar Mass | 264.66 g/mol | [4][5] |

| Density | 1.385 g/cm³ | [4] |

| Boiling Point | 414.736 °C at 760 mmHg | [4] |

| Flash Point | 204.625 °C | [4] |

| Refractive Index | 1.618 | [4] |

| Vapor Pressure | 0 mmHg at 25 °C | [4] |

Synthesis and Experimental Protocol

The most plausible synthetic route for this compound is the Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide or phenoxide.[6][7] In this case, the synthesis would proceed by reacting the sodium salt of 2-chloro-4-nitrophenol with 2-(chloromethyl)pyridine.

Proposed Synthetic Pathway

The synthesis can be visualized as a two-step process: the deprotonation of the phenol to form a more potent nucleophile, followed by the nucleophilic attack on the alkyl halide.

Caption: Proposed Williamson Ether Synthesis for the target molecule.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on general procedures for the Williamson ether synthesis and would require optimization for this specific reaction.

Materials:

-

2-Chloro-4-nitrophenol

-

2-(Chloromethyl)pyridine hydrochloride

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Anhydrous solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Formation of the Phenoxide: In a round-bottom flask, dissolve 2-chloro-4-nitrophenol in the chosen anhydrous solvent. Add an equimolar amount of a strong base (e.g., NaOH or KOH) and stir the mixture at room temperature until the phenol is completely deprotonated to form the sodium or potassium 2-chloro-4-nitrophenoxide.

-

Nucleophilic Substitution: To the solution of the phenoxide, add an equimolar amount of 2-(chloromethyl)pyridine hydrochloride. If using the hydrochloride salt, an additional equivalent of base may be necessary to neutralize the HCl.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 60-100 °C. The optimal temperature and reaction time will need to be determined empirically, likely by monitoring the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic extracts with water and then with brine. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Molecular Structure and Spectroscopic Data (Predicted)

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine and the nitrophenyl rings, as well as the methylene bridge.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Methylene (-CH₂-) | ~5.3 - 5.5 | Singlet | 2H |

| Pyridine H6 | ~8.5 - 8.6 | Doublet | 1H |

| Pyridine H4 | ~7.7 - 7.9 | Triplet of doublets | 1H |

| Pyridine H3, H5 | ~7.2 - 7.5 | Multiplet | 2H |

| Nitrophenyl H3 | ~8.2 - 8.3 | Doublet | 1H |

| Nitrophenyl H5 | ~8.0 - 8.1 | Doublet of doublets | 1H |

| Nitrophenyl H6 | ~7.1 - 7.2 | Doublet | 1H |

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum would provide information on the number of unique carbon environments in the molecule.

| Carbon Atoms | Predicted Chemical Shift (δ, ppm) |

| Methylene (-CH₂-) | ~65 - 70 |

| Pyridine C2, C6 | ~148 - 158 |

| Pyridine C4 | ~136 - 138 |

| Pyridine C3, C5 | ~121 - 124 |

| Nitrophenyl C-O | ~155 - 158 |

| Nitrophenyl C-Cl | ~125 - 128 |

| Nitrophenyl C-NO₂ | ~140 - 142 |

| Nitrophenyl C3, C5, C6 | ~115 - 130 |

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum would show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| C-O-C (ether) | 1250 - 1000 (strong) |

| C=N, C=C (aromatic) | 1600 - 1450 (medium) |

| N-O (nitro group) | 1550 - 1500 and 1360 - 1290 (strong) |

| C-Cl | 800 - 600 (strong) |

| C-H (aromatic) | 3100 - 3000 (weak) |

| C-H (methylene) | 2960 - 2850 (medium) |

Predicted Mass Spectrometry Data

In a mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 264, with a characteristic isotopic pattern (M+2) at m/z 266 in an approximate 3:1 ratio due to the presence of the chlorine atom. Fragmentation patterns would likely involve the cleavage of the ether linkage.

Biological Activity and Potential Applications

While no specific biological activities have been reported for this compound itself, the pyridine and nitrophenyl moieties are present in numerous biologically active compounds. Pyridine derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Similarly, nitroaromatic compounds are utilized in various therapeutic agents. Therefore, this molecule could serve as a scaffold or intermediate for the synthesis of novel compounds with potential therapeutic applications. Further research is required to explore its biological profile.

Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the synthesis and characterization of this compound.

Caption: A logical workflow for the synthesis and characterization of the target compound.

Conclusion

This compound is a molecule with a well-defined structure that can be synthesized through established methods like the Williamson ether synthesis. While direct experimental data is sparse, its structural and physicochemical properties can be reliably predicted. This technical guide provides a foundational understanding of this compound, which can serve as a starting point for further research into its synthesis, characterization, and potential applications in medicinal chemistry and materials science.

References

An In-depth Technical Guide to the Physical Properties of 2-((2-Chloro-4-nitrophenoxy)methyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-((2-Chloro-4-nitrophenoxy)methyl)pyridine is a halogenated aromatic ether containing a pyridine moiety. This compound and its structural analogues are of interest in medicinal chemistry and materials science due to the diverse biological activities and physicochemical properties associated with the nitrophenoxy and pyridine scaffolds. This technical guide provides a comprehensive overview of the known physical properties of this compound, a representative experimental protocol for its synthesis, and a conceptual framework for its potential biological evaluation.

Physical and Chemical Properties

The physical and chemical properties of this compound are crucial for its handling, characterization, and application in research and development. While some experimental data is available, certain properties like melting point and solubility in common solvents are not extensively reported in the literature. The available data is summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₉ClN₂O₃ | [1] |

| Molecular Weight | 264.66 g/mol | [1][2] |

| CAS Number | 179687-79-7 | [1][2] |

| Boiling Point | 414.736 °C at 760 mmHg | [1] |

| Density | 1.385 g/cm³ | [1] |

| Refractive Index | 1.618 | [1] |

| Purity | ≥95% (typical commercial grade) | [2] |

| Storage | Room temperature, under inert gas | [2] |

Experimental Protocols

The synthesis of this compound can be achieved through several established methods for ether synthesis. A common and effective approach is the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide. Below is a detailed, representative protocol for the synthesis of the target compound.

Representative Synthesis via Williamson Ether Synthesis

This protocol is based on the general principles of the Williamson ether synthesis and is adapted for the specific reactants required for this compound.[3][4][5]

Materials and Reagents:

-

2-Chloro-4-nitrophenol

-

2-(Chloromethyl)pyridine hydrochloride

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Preparation of the Phenoxide:

-

In a dry round-bottom flask, dissolve 2-chloro-4-nitrophenol (1.0 eq) in the chosen anhydrous polar aprotic solvent.

-

To this solution, add a strong base such as sodium hydroxide or potassium hydroxide (1.1 eq) and stir the mixture at room temperature for 30 minutes to form the sodium or potassium 2-chloro-4-nitrophenoxide.

-

-

Reaction with Alkyl Halide:

-

To the solution containing the phenoxide, add 2-(chloromethyl)pyridine hydrochloride (1.0 eq). Note: If the free base of 2-(chloromethyl)pyridine is used, an additional equivalent of base may be required to neutralize the HCl generated.

-

Attach a reflux condenser to the flask and heat the reaction mixture to a temperature appropriate for the chosen solvent (e.g., 80-100 °C for DMF) and maintain the reflux for several hours (typically 4-12 hours). The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Isolation:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a separatory funnel containing deionized water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash them sequentially with deionized water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

The crude this compound can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) or by recrystallization from a suitable solvent to yield the pure product.

-

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via the Williamson ether synthesis.

References

An In-Depth Technical Guide to the Synthesis of 2-((2-Chloro-4-nitrophenoxy)methyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for 2-((2-chloro-4-nitrophenoxy)methyl)pyridine, a key intermediate in various organic synthesis applications.[1] This document outlines the multi-step synthesis, including detailed experimental protocols for the preparation of the necessary precursors and the final product. All quantitative data is presented in clearly structured tables, and the logical workflow is illustrated with a Graphviz diagram.

Synthesis Pathway Overview

The synthesis of this compound is achieved through a convergent synthesis strategy, culminating in a Williamson ether synthesis. This pathway involves the preparation of two key intermediates: 2-chloro-4-nitrophenol and 2-(chloromethyl)pyridine. The final step involves the coupling of these two precursors to yield the target molecule.

Experimental Protocols

Step 1: Synthesis of 2-Chloro-4-nitrophenol

This procedure details the oxidative chlorination of 4-nitrophenol.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Nitrophenol | 139.11 | 25 g | 0.18 |

| Hydrochloric acid (35-38%) | 36.46 | 125 mL | - |

| Hydrogen peroxide (19-30%) | 34.01 | 0.18 mol equivalent | 0.18 |

| Water | 18.02 | 50 mL | - |

Procedure:

-

In a suitable reaction vessel, a suspension of 25 g (0.18 mol) of 4-nitrophenol in 50 mL of water and 125 mL of concentrated hydrochloric acid is prepared.

-

To this stirred suspension, an equivalent amount (0.18 mol) of hydrogen peroxide (19-30%) is added.

-

The reaction temperature is maintained at 25-30°C, using a cold water bath for cooling if necessary.

-

After the addition of the oxidizing agent is complete, the mixture is stirred for an additional 3-4 hours.

-

The resulting solid product is collected by filtration and washed with cold water.

-

The crude product can be further purified by recrystallization from water.

Quantitative Data:

| Product | Yield | Melting Point |

| 2-Chloro-4-nitrophenol | 83% (crude) | 109-110°C |

Reference for this protocol can be found in patent RU2046794C1.

Characterization Data for 2-Chloro-4-nitrophenol:

| Technique | Data |

| IR Spectrum | Available data indicates characteristic peaks for the functional groups present.[2][3] |

| ¹H NMR Spectrum | Available spectral data can be used for structural confirmation.[4] |

| ¹³C NMR Spectrum | Available spectral data can be used for structural confirmation.[4] |

| Mass Spectrum | Molecular Ion Peak: m/z = 173.[4] |

Step 2: Synthesis of 2-(Chloromethyl)pyridine

This synthesis proceeds via the formation of 2-(chloromethyl)pyridine hydrochloride, followed by neutralization to obtain the free base.

Part A: Synthesis of 2-(Chloromethyl)pyridine Hydrochloride

This multi-step procedure starts from 2-methylpyridine.[5][6][7]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Methylpyridine | 93.13 | 18.6 g | 0.2 |

| Acetic Acid | 60.05 | 12.0 g | 0.2 |

| Hydrogen Peroxide | 34.01 | 8.84 g | 0.26 |

| Glacial Acetic Acid | 60.05 | 18.0 g | 0.3 |

| Sodium Hydroxide (25% aq.) | 40.00 | As needed | - |

| Thionyl Chloride | 118.97 | 26.18 g | 0.22 |

| Methanol | 32.04 | As a solvent | - |

Procedure:

-

2-Methylpyridine (18.6 g, 0.2 mol), acetic acid (12.0 g, 0.2 mol), and hydrogen peroxide (8.84 g, 0.26 mol) are reacted at 70°C for 10 hours to form N-oxide-2-methylpyridine.

-

The resulting N-oxide is then reacted with glacial acetic acid (18.0 g, 0.3 mol) to produce 2-pyridylmethyl acetate.

-

The acetate intermediate is hydrolyzed using a 25% aqueous sodium hydroxide solution to yield 2-pyridinemethanol.

-

The 2-pyridinemethanol is then reacted with thionyl chloride (26.18 g, 0.22 mol) in methanol.

-

The final product, 2-(chloromethyl)pyridine hydrochloride, is isolated by suction filtration.

Quantitative Data:

| Product | Yield |

| 2-(Chloromethyl)pyridine hydrochloride | 80% |

This protocol is adapted from patent CN104974077A.[7]

Part B: Preparation of 2-(Chloromethyl)pyridine (Free Base)

Procedure:

-

Dissolve the 2-(chloromethyl)pyridine hydrochloride salt in water.

-

Cool the solution in an ice bath and slowly add a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide with stirring until the pH of the solution is neutral to slightly basic (pH 7-8).

-

Extract the aqueous solution with a suitable organic solvent, such as dichloromethane or diethyl ether.

-

Dry the combined organic extracts over an anhydrous drying agent (e.g., sodium sulfate).

-

Remove the solvent under reduced pressure to obtain the 2-(chloromethyl)pyridine free base as an oil or low-melting solid.

Characterization Data for 2-(Chloromethyl)pyridine and its Hydrochloride Salt:

| Compound | Technique | Data |

| 2-(Chloromethyl)pyridine | Appearance | White solid.[8] |

| Molar Mass | 127.57 g/mol .[8] | |

| Melting Point | 79°C.[8] | |

| 2-(Chloromethyl)pyridine HCl | ¹H NMR Spectrum | Available spectral data can be used for structural confirmation.[9][10] |

| ¹³C NMR Spectrum | Available spectral data can be used for structural confirmation.[10] | |

| IR Spectrum | Available spectral data can be used for structural confirmation.[11] | |

| Mass Spectrum | Molecular Ion (of free base): m/z = 127.[9] |

Step 3: Synthesis of this compound

This final step is a Williamson ether synthesis.[12][13][14][15][16]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) |

| 2-Chloro-4-nitrophenol | 173.56 |

| 2-(Chloromethyl)pyridine (free base) | 127.57 |

| Potassium Carbonate (or other suitable base) | 138.21 |

| N,N-Dimethylformamide (DMF) (or other suitable solvent) | 73.09 |

Procedure:

-

To a solution of 2-chloro-4-nitrophenol in a suitable polar aprotic solvent such as DMF, add a slight excess of a base like anhydrous potassium carbonate.

-

Stir the mixture at room temperature for a short period to allow for the formation of the phenoxide salt.

-

To this mixture, add a solution of 2-(chloromethyl)pyridine (free base) in the same solvent dropwise.

-

Heat the reaction mixture to a moderate temperature (e.g., 60-80°C) and monitor the progress of the reaction by a suitable technique like Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and pour it into a large volume of water to precipitate the crude product.

-

Collect the solid by filtration, wash it thoroughly with water, and then dry it.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Quantitative and Characterization Data for this compound:

Detailed experimental data for the final product, including yield, melting point, and comprehensive spectroscopic analysis (¹H NMR, ¹³C NMR, IR, MS), should be determined upon completion of the synthesis and purification.

Experimental Workflow Diagram

References

- 1. This compound [myskinrecipes.com]

- 2. 2-Chloro-4-nitrophenol(619-08-9) IR Spectrum [chemicalbook.com]

- 3. spectrabase.com [spectrabase.com]

- 4. Nitrofungin | C6H4ClNO3 | CID 12074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride - Google Patents [patents.google.com]

- 7. CN104974077A - Synthetic method of 2-chloromethylpyridinehydrochloride - Google Patents [patents.google.com]

- 8. 2-Chloromethylpyridine - Wikipedia [en.wikipedia.org]

- 9. 2-(Chloromethyl)pyridine hydrochloride(6959-47-3) 1H NMR spectrum [chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. spectrabase.com [spectrabase.com]

- 12. The Williamson Ether Synthesis [cs.gordon.edu]

- 13. scholarship.richmond.edu [scholarship.richmond.edu]

- 14. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Williamson Ether Synthesis of 2-((2-Chloro-4-nitrophenoxy)methyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Williamson ether synthesis for the preparation of 2-((2-chloro-4-nitrophenoxy)methyl)pyridine, a key intermediate in various fields of chemical research and drug development. This document details the underlying synthetic pathway, presents a representative experimental protocol, and summarizes key reaction parameters and product specifications.

Introduction

The Williamson ether synthesis is a robust and widely utilized method in organic chemistry for the formation of ethers. The reaction proceeds via an SN2 mechanism, involving the reaction of an alkoxide or phenoxide with a primary alkyl halide. In the context of synthesizing this compound, this involves the nucleophilic attack of the phenoxide of 2-chloro-4-nitrophenol on 2-(chloromethyl)pyridine. The presence of the electron-withdrawing nitro group on the phenoxide and the reactive benzylic-like halide on the pyridine derivative facilitate this transformation.

Reaction Pathway and Mechanism

The synthesis of this compound is achieved by reacting 2-chloro-4-nitrophenol with 2-(chloromethyl)pyridine in the presence of a suitable base. The base deprotonates the hydroxyl group of the phenol to form a more nucleophilic phenoxide ion. This phenoxide then displaces the chloride ion from 2-(chloromethyl)pyridine in a bimolecular nucleophilic substitution (SN2) reaction to form the desired ether.

Figure 1: General reaction scheme for the Williamson ether synthesis of this compound.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound. This protocol is based on established Williamson ether synthesis procedures for analogous compounds.

Materials:

-

2-Chloro-4-nitrophenol

-

2-(Chloromethyl)pyridine hydrochloride

-

Potassium carbonate (K₂CO₃), anhydrous

-

Potassium iodide (KI), catalytic amount

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-4-nitrophenol (1.0 eq), anhydrous potassium carbonate (2.0-3.0 eq), and a catalytic amount of potassium iodide.

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to create a stirrable suspension.

-

Addition of Alkyl Halide: Add 2-(chloromethyl)pyridine hydrochloride (1.0-1.2 eq) to the reaction mixture.

-

Reaction: Heat the mixture to 60-80 °C and stir vigorously for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash with water and then with brine to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) or by recrystallization from an appropriate solvent (e.g., ethanol or isopropanol) to yield the pure this compound.

Figure 2: A generalized experimental workflow for the synthesis of this compound.

Data Presentation

The following tables summarize the key quantitative data for the starting materials and the final product.

Table 1: Reactant and Product Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |

| 2-Chloro-4-nitrophenol | C₆H₄ClNO₃ | 173.55 | Yellow crystalline solid |

| 2-(Chloromethyl)pyridine hydrochloride | C₆H₇Cl₂N | 164.03 | White to off-white solid |

| This compound | C₁₂H₉ClN₂O₃ | 264.67[1] | - |

Table 2: Representative Reaction Conditions and Yields

| Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| K₂CO₃ / KI | DMF | 60 | 12 | 74-98 | Hypothetical, based on analogous reactions |

| NaOH | Ethanol | Reflux | - | Moderate | Hypothetical, based on analogous reactions |

Table 3: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| Physical State | Solid (predicted) |

| Boiling Point | 414.7 °C at 760 mmHg[1] |

| Density | 1.385 g/cm³[1] |

| Refractive Index | 1.618[1] |

| ¹H NMR | Data not available in searched literature. |

| ¹³C NMR | Data not available in searched literature. |

| IR Spectroscopy | Data not available in searched literature. |

| Mass Spec. | Data not available in searched literature. |

Conclusion

The Williamson ether synthesis provides an effective route for the preparation of this compound. The reaction is generally high-yielding and proceeds under relatively mild conditions. The choice of base and solvent can be optimized to maximize yield and facilitate purification. This technical guide provides a solid foundation for researchers and professionals in the synthesis of this valuable chemical intermediate. For precise quantitative analysis and confirmation of product identity, experimental determination of spectroscopic data is essential.

References

An In-depth Technical Guide to the Synthesis of 2-((2-Chloro-4-nitrophenoxy)methyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-((2-Chloro-4-nitrophenoxy)methyl)pyridine, a key intermediate in various fields of organic synthesis. This document outlines the primary starting materials, detailed experimental protocols for their preparation, and the subsequent coupling reaction to yield the target molecule. All quantitative data is presented in structured tables for clarity, and reaction pathways are illustrated with diagrams.

Overview of the Synthetic Pathway

The synthesis of this compound is primarily achieved through a Williamson ether synthesis. This reaction involves the coupling of 2-chloro-4-nitrophenol with 2-chloromethylpyridine (also known as 2-picolyl chloride). The general approach requires the synthesis of these two precursor molecules, followed by their reaction in the presence of a suitable base and solvent.

Caption: Overall synthetic strategy for this compound.

Synthesis of Starting Material: 2-Chloro-4-nitrophenol

There are several established methods for the synthesis of 2-chloro-4-nitrophenol. The most common and direct approach involves the chlorination of 4-nitrophenol.

Chlorination of 4-Nitrophenol

This method provides a straightforward route to 2-chloro-4-nitrophenol with good yields.

Reaction Pathway:

Caption: Synthesis of 2-Chloro-4-nitrophenol from 4-Nitrophenol.

Experimental Protocol:

A mixture of 4-nitrophenol, concentrated hydrochloric acid, and water is heated to create an emulsion. Chlorine gas is then introduced into the mixture over a period of time while maintaining the reaction temperature. The product crystallizes upon cooling and can be isolated by filtration.

Quantitative Data:

| Reactant | Reagent | Solvent/Acid | Temperature | Time | Yield | Purity | Reference |

| 4-Nitrophenol | Chlorine (gas) | 20-35% aq. HCl | 70-90°C | 2 hours | 88.4-94.1% | Good | [1] |

| 4-Nitrophenol | H₂O₂/HCl | Hydrochloric acid | 25-30°C | 3 hours | 83% | - | [2] |

Synthesis of Starting Material: 2-Chloromethylpyridine

2-Chloromethylpyridine can be synthesized from 2-methylpyridine (2-picoline) through various chlorination methods. A common and efficient route involves the use of phosphoryl chloride on 2-picoline-N-oxide.

Chlorination of 2-Picoline-N-Oxide

This method offers high conversion and selectivity for the desired product.

Reaction Pathway:

Caption: Synthesis of 2-Chloromethylpyridine from 2-Picoline-N-Oxide.

Experimental Protocol:

2-Picoline is first oxidized to 2-picoline-N-oxide using an oxidizing agent like hydrogen peroxide in acetic acid. The resulting N-oxide is then treated with a chlorinating agent such as phosphoryl chloride (POCl₃) in the presence of a base like triethylamine to yield 2-chloromethylpyridine. The hydrochloride salt is often prepared for stability and ease of handling. A multi-step synthesis from 2-methylpyridine has been reported with an overall yield of 82%.[3]

Quantitative Data for Chlorination Step:

| Reactant | Chlorinating Agent | Base | Yield (Conversion) | Selectivity | Reference |

| 2-Picoline-N-Oxide | Phosphoryl chloride | Triethylamine | 90% | 98% |

Williamson Ether Synthesis of this compound

The final step in the synthesis is the coupling of the two prepared starting materials via a Williamson ether synthesis. This reaction proceeds through an SN2 mechanism where the phenoxide ion of 2-chloro-4-nitrophenol acts as a nucleophile, attacking the electrophilic carbon of 2-chloromethylpyridine and displacing the chloride.

Reaction Pathway:

Caption: Williamson Ether Synthesis for the final product.

Generalized Experimental Protocol:

A strong base is used to deprotonate 2-chloro-4-nitrophenol to form the more nucleophilic phenoxide. Common bases for this transformation include sodium hydride (NaH) or potassium carbonate (K₂CO₃).[4][5] The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile to facilitate the SN2 reaction. 2-Chloromethylpyridine (or its hydrochloride salt with an additional equivalent of base) is then added to the solution of the phenoxide, and the reaction mixture is stirred, often with heating, to drive the reaction to completion.

To a solution of 2-chloro-4-nitrophenol in a suitable polar aprotic solvent like DMF, a strong base such as sodium hydride or potassium carbonate is added portion-wise at room temperature. The mixture is stirred until the deprotonation is complete. 2-Chloromethylpyridine hydrochloride is then added, and the reaction mixture is stirred at an elevated temperature (e.g., 50-80°C) for several hours until the starting materials are consumed (monitored by TLC or LC-MS). After completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the crude product, which can be further purified by chromatography or recrystallization.

Quantitative Data:

Specific yield and purity data for the synthesis of this compound were not explicitly found in the searched literature. However, Williamson ether syntheses generally provide moderate to high yields, typically in the range of 50-95%, depending on the specific substrates and reaction conditions.

Conclusion

The synthesis of this compound is a multi-step process that relies on the successful preparation of two key intermediates, 2-chloro-4-nitrophenol and 2-chloromethylpyridine. The final coupling is achieved through the robust and well-established Williamson ether synthesis. The protocols and data presented in this guide provide a solid foundation for researchers and professionals in the field to undertake the synthesis of this important chemical intermediate. Further optimization of the final coupling reaction conditions may be necessary to achieve high yields and purity for specific applications.

References

- 1. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. The Williamson Ether Synthesis [cs.gordon.edu]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide on the Chemical Safety of 2-((2-Chloro-4-nitrophenoxy)methyl)pyridine

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the potential chemical safety data for 2-((2-Chloro-4-nitrophenoxy)methyl)pyridine.

Chemical and Physical Properties

Limited specific data is available for this compound. The following table summarizes the available information for the target compound and its structural analogs.

| Property | This compound | 2-Chloro-4-nitropyridine | 2-Chloro-4-methylpyridine | Pyridine |

| CAS Number | 179687-79-7[1] | 23056-36-2[2][3] | 3678-62-4[4] | 110-86-1[5][6] |

| Molecular Formula | C12H9ClN2O3[1] | C5H3ClN2O2[3] | C6H6ClN[4] | C5H5N[5][6] |

| Molecular Weight | 264.66 g/mol [1] | 158.54 g/mol [3] | 127.57 g/mol [4] | 79.10 g/mol [5][6] |

| Appearance | Not Available | Beige Solid[7] | Colorless Liquid | Colorless clear liquid[6] |

| Boiling Point | 414.736°C at 760 mmHg[1] | Not Available | 194-195 °C | 115 - 116 °C @ 760mmHg[6] |

| Melting Point | Not Available | 52-56 °C | Not Available | -42 °C[6] |

| Density | 1.385 g/cm³[1] | Not Available | 1.142 g/mL at 25 °C | 0.978 g/cm³[6] |

| Flash Point | 204.625°C[1] | Not applicable | Not Available | 17 °C[6] |

| Solubility | Not Available | Not Available | Not Available | Soluble in water[6] |

Hazard Identification and Classification

Based on the GHS classifications of related compounds, this compound is anticipated to be hazardous. The following is an inferred hazard classification.

| Hazard Class | Inferred Classification for this compound | Basis from Related Compounds |

| Acute Toxicity, Oral | Harmful if swallowed | 2-Chloro-4-nitropyridine and Pyridine are harmful if swallowed[2][3][5]. |

| Acute Toxicity, Dermal | Harmful in contact with skin | 2-Chloro-4-nitropyridine and Pyridine are harmful in contact with skin[2][3][5]. |

| Acute Toxicity, Inhalation | Harmful if inhaled | 2-Chloro-4-nitropyridine and Pyridine are harmful if inhaled[2][3][5]. |

| Skin Corrosion/Irritation | Causes skin irritation | 2-Chloro-4-nitropyridine and 2-Chloro-4-methylpyridine cause skin irritation[2][3][7]. Pyridine can cause severe skin burns[5]. |

| Serious Eye Damage/Irritation | Causes serious eye irritation | 2-Chloro-4-nitropyridine and 2-Chloro-4-methylpyridine cause serious eye irritation[2][3][7]. Pyridine can cause serious eye damage[5]. |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation | 2-Chloro-4-nitropyridine and 2-Chloro-4-methylpyridine may cause respiratory irritation[2][3]. |

| Carcinogenicity | Suspected of causing cancer | Pyridine is suspected of causing cancer[5]. |

| Reproductive Toxicity | Suspected of damaging fertility or the unborn child | Pyridine is suspected of damaging fertility or the unborn child[5]. |

GHS Pictograms (Inferred):

Inferred GHS Pictograms for the compound.

Experimental Protocols

As no specific toxicological studies for this compound were found, this section outlines general methodologies for key toxicological endpoints based on OECD guidelines, which are standard in the field.

Acute Oral Toxicity (OECD 423):

-

Animal Model: Typically rats, one sex (usually females).

-

Procedure: A single dose is administered orally via gavage. Animals are observed for up to 14 days.

-

Endpoints: Mortality, clinical signs of toxicity, body weight changes, and gross necropsy findings.

Skin Irritation/Corrosion (OECD 404):

-

Animal Model: Albino rabbits.

-

Procedure: The test substance is applied to a small area of shaved skin. The site is observed for up to 14 days.

-

Endpoints: Assessment of erythema (redness) and edema (swelling).

Eye Irritation/Corrosion (OECD 405):

-

Animal Model: Albino rabbits.

-

Procedure: A single drop of the substance is instilled into one eye. The eye is observed for up to 21 days.

-

Endpoints: Assessment of corneal opacity, iritis, conjunctival redness, and chemosis.

General workflow for in-vivo toxicity testing.

Safe Handling and Emergency Procedures

Given the inferred hazards, stringent safety protocols are necessary when handling this compound.

Engineering Controls:

-

Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

First Aid Measures:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Get medical attention.

-

Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Get medical attention.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Get medical attention.

References

- 1. chembk.com [chembk.com]

- 2. echemi.com [echemi.com]

- 3. 2-Chloro-4-nitropyridine | C5H3ClN2O2 | CID 735152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Chloro-4-methylpyridine | C6H6ClN | CID 77248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. kishida.co.jp [kishida.co.jp]

- 6. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-((Aryloxy)methyl)pyridine Derivatives: Synthesis, Biological Activity, and Mechanisms of Action

Disclaimer: Extensive literature searches for the specific compound 2-((2-Chloro-4-nitrophenoxy)methyl)pyridine (CAS 179687-79-7) did not yield in-depth scientific publications detailing its synthesis, biological activities, or mechanism of action. The information available is primarily limited to chemical supplier databases. This technical guide, therefore, provides a comprehensive overview of closely related 2-((aryloxy)methyl)pyridine and substituted pyridine derivatives to offer insights into the potential properties and activities of this class of compounds for researchers, scientists, and drug development professionals.

Introduction

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] The nitrogen-containing heterocyclic ring of pyridine offers unique electronic properties and serves as a versatile platform for chemical modifications, enabling the fine-tuning of pharmacological profiles. The general class of 2-((aryloxy)methyl)pyridines, which features a pyridine ring linked to a substituted phenyl group via an ether-methyl bridge, has been explored for a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This guide summarizes the available knowledge on the synthesis, biological evaluation, and potential mechanisms of action of analogues structurally related to this compound.

Synthesis of 2-((Aryloxy)methyl)pyridine Derivatives

The synthesis of 2-((aryloxy)methyl)pyridine derivatives typically involves a nucleophilic substitution reaction between a 2-(halomethyl)pyridine species and a substituted phenol. A general synthetic scheme is outlined below.

General Synthetic Protocol:

A common method for the synthesis of 2-((aryloxy)methyl)pyridine analogues is the Williamson ether synthesis. This involves the reaction of a substituted phenol with a 2-(chloromethyl)pyridine hydrochloride in the presence of a base.

Experimental Protocol (General):

-

Deprotonation of Phenol: To a solution of a substituted phenol in a suitable polar aprotic solvent (e.g., dimethylformamide (DMF) or acetonitrile), a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) is added. The mixture is stirred at room temperature to facilitate the formation of the phenoxide salt.

-

Nucleophilic Substitution: 2-(Chloromethyl)pyridine hydrochloride is then added to the reaction mixture. The reaction is typically heated to a temperature ranging from 60 to 100 °C and monitored by thin-layer chromatography (TLC) until completion.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the desired 2-((aryloxy)methyl)pyridine derivative.

Biological Activities of Related Pyridine Derivatives

While specific data for this compound is unavailable, studies on analogous compounds provide insights into the potential biological activities of this chemical class.

Anticancer Activity

Pyridine derivatives are a well-established class of anticancer agents, with various analogues demonstrating cytotoxicity against a range of cancer cell lines.[3][4][5] The mechanism of action often involves the induction of apoptosis or cell cycle arrest.

Table 1: Anticancer Activity of Selected Pyridine Derivatives

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |

| Pyridine-Thiazole Hybrids | HL-60 (Leukemia) | 0.57 | Inducing genetic instability | [6] |

| Pyridine-Thiazole Hybrids | MCF-7 (Breast) | >50 | Inducing genetic instability | [6] |

| Pyridone Derivative | HepG2 (Liver) | 4.5 | G2/M arrest, Apoptosis | [3] |

| Pyridine Derivative | HepG2 (Liver) | >10 | G2/M arrest, Apoptosis | [3] |

| Imidazo[1,2-a] Pyridine | MGC-803 (Gastric) | 0.038 | Nek2 Inhibition | [7] |

| Quinazoline-Chalcone | K-562 (Leukemia) | 0.622-1.81 | DNA Intercalation | [8] |

Experimental Protocol: MTT Assay for Cytotoxicity

A common method to assess the in vitro anticancer activity of compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plates are incubated for a further 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

-

Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Antimicrobial Activity

Substituted pyridine derivatives have also been investigated for their antimicrobial properties against a variety of bacterial and fungal pathogens.[1][2][9]

A study on nitro and amino substituted pyridyl ligands bridged by an ether bond showed antibacterial activity against Gram-negative bacteria, including drug-resistant strains.[10]

Table 2: Antimicrobial Activity of Selected Pyridine Derivatives

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Pyridine Carbonitrile | C. albicans | 25 | [9] |

| Pyridine Carbonitrile | B. cereus | 50 | [9] |

| 6-(4-nitrophenoxy)-1H-imidazo[4,5-b] pyridine | M. tuberculosis H37Rv | 0.5 - 0.8 µM | |

| Nitro-substituted pyridyl ether | K. pneumoniae (MDR) | 0.22 - 0.24 mM | [10] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

-

Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Potential Mechanism of Action

Based on studies of related pyridine derivatives, a plausible mechanism of action for anticancer activity involves the induction of apoptosis through the activation of key signaling pathways.

Some pyridine derivatives have been shown to induce G2/M cell cycle arrest and apoptosis in cancer cells. This can be mediated through the upregulation of tumor suppressor proteins like p53 and cell signaling proteins such as JNK.[3] Upregulation of p53 can lead to an increase in the cell cycle inhibitor p21, resulting in cell cycle arrest.[3] Concurrently, activation of the JNK pathway can trigger the apoptotic cascade, leading to programmed cell death.

Conclusion

While specific experimental data on this compound is not publicly available, the broader class of 2-((aryloxy)methyl)pyridine and substituted pyridine derivatives demonstrates significant potential in medicinal chemistry. The synthetic accessibility of these compounds, coupled with their diverse biological activities, particularly in the areas of oncology and infectious diseases, makes them an attractive scaffold for further investigation. Future research focusing on the systematic variation of substituents on both the pyridine and phenyl rings could lead to the discovery of novel therapeutic agents with enhanced potency and selectivity. The information provided in this guide, based on closely related analogues, offers a foundational understanding for researchers and drug development professionals interested in exploring this chemical space.

References

- 1. researchgate.net [researchgate.net]

- 2. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemijournal.com [chemijournal.com]

- 5. irjet.net [irjet.net]

- 6. mdpi.com [mdpi.com]

- 7. Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Spectroscopic and Experimental Data for 2-((2-Chloro-4-nitrophenoxy)methyl)pyridine: A Guide for Researchers

Introduction

2-((2-Chloro-4-nitrophenoxy)methyl)pyridine is a substituted pyridine derivative with potential applications in organic synthesis and drug discovery. Its chemical structure, featuring a pyridine ring linked to a chloro-nitrophenoxy group via a methylene ether bridge, suggests a range of chemical properties and potential biological activities. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the spectroscopic data and experimental protocols for this compound. However, a thorough search of available scientific literature and chemical databases has revealed a significant lack of published experimental data for this specific molecule.

While basic information such as the chemical formula (C₁₂H₉ClN₂O₃) and molar mass (264.66 g/mol ) are readily accessible, detailed spectroscopic characterization including ¹H NMR, ¹³C NMR, mass spectrometry (MS), infrared (IR), and UV-Visible spectroscopy is not currently available in the public domain. Similarly, specific experimental protocols for its synthesis and any associated biological signaling pathways have not been detailed in published literature.

This guide will, therefore, outline the expected spectroscopic characteristics based on the analysis of structurally similar compounds and provide a general framework for the experimental methodologies that would be employed for such a characterization. A hypothetical synthesis workflow is also presented to illustrate the chemical logic that could be used to produce this compound.

Hypothetical Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound based on known chemical shift and fragmentation patterns of related molecules. These are predictive and await experimental verification.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.6 | d | 1H | Pyridine H6 |

| ~8.3 | d | 1H | Phenyl H3 |

| ~8.1 | dd | 1H | Phenyl H5 |

| ~7.8 | td | 1H | Pyridine H4 |

| ~7.6 | d | 1H | Pyridine H5 |

| ~7.3 | m | 2H | Pyridine H3, Phenyl H6 |

| ~5.4 | s | 2H | -O-CH₂- |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~162 | Phenyl C1-O |

| ~157 | Pyridine C2 |

| ~150 | Pyridine C6 |

| ~142 | Phenyl C4-NO₂ |

| ~138 | Pyridine C4 |

| ~129 | Phenyl C2-Cl |

| ~127 | Phenyl C5 |

| ~125 | Phenyl C3 |

| ~122 | Pyridine C5 |

| ~121 | Pyridine C3 |

| ~115 | Phenyl C6 |

| ~70 | -O-CH₂- |

Table 3: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Interpretation |

| 264/266 | [M]⁺∙ Molecular ion (with ³⁵Cl/³⁷Cl isotope pattern) |

| 173/175 | [M - C₅H₄N-CH₂]⁺∙ |

| 128 | [M - O-C₆H₃(Cl)(NO₂)]⁺ |

| 92 | [C₅H₄N-CH₂]⁺ |

| 78 | [C₅H₄N]⁺∙ |

Table 4: Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3000 | Aromatic C-H stretch |

| ~2950-2850 | Aliphatic C-H stretch (-CH₂-) |

| ~1600, 1480 | Aromatic C=C stretch |

| ~1520, 1340 | Asymmetric and symmetric N-O stretch (NO₂) |

| ~1250 | Aryl-O-CH₂ stretch |

| ~1100 | C-O-C stretch |

| ~850 | C-Cl stretch |

Standard Experimental Protocols

Should this compound be synthesized and characterized, the following standard experimental methodologies would be applicable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrument: A 400 MHz or 500 MHz NMR spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Procedure: A small sample of the compound would be dissolved in the deuterated solvent. ¹H NMR and ¹³C NMR spectra would be acquired at room temperature. Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry (MS)

-

Instrument: A mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source.

-

Procedure: For EI-MS, a dilute solution of the sample in a volatile solvent like methanol or dichloromethane would be introduced into the instrument. For ESI-MS, the sample would be dissolved in a suitable solvent (e.g., methanol with a small amount of formic acid) and infused into the mass spectrometer. The resulting mass-to-charge ratio (m/z) of the ions would be recorded.

Infrared (IR) Spectroscopy

-

Instrument: A Fourier-transform infrared (FTIR) spectrometer.

-

Procedure: A thin film of the sample could be prepared on a salt plate (e.g., NaCl or KBr), or the spectrum could be obtained using an attenuated total reflectance (ATR) accessory. The spectrum would be recorded over a range of approximately 4000 to 400 cm⁻¹.

UV-Visible Spectroscopy

-

Instrument: A dual-beam UV-Visible spectrophotometer.

-

Solvent: A UV-transparent solvent such as ethanol, methanol, or acetonitrile.

-

Procedure: A dilute solution of the compound of known concentration would be prepared. The absorbance of the solution would be measured over a wavelength range of approximately 200 to 800 nm.

Hypothetical Synthesis Workflow

The synthesis of this compound would likely proceed via a Williamson ether synthesis. This would involve the reaction of the sodium salt of 2-chloro-4-nitrophenol with 2-(chloromethyl)pyridine or a similar leaving group-substituted picoline derivative.

Caption: Hypothetical Williamson ether synthesis of the target compound.

While a comprehensive experimental profile for this compound is not yet available in the scientific literature, this guide provides a predictive framework for its spectroscopic properties and the standard methodologies for their determination. The provided hypothetical synthesis workflow illustrates a plausible route for its preparation. It is hoped that this document will serve as a useful starting point for researchers interested in the synthesis and characterization of this and related compounds, and that future experimental work will validate and expand upon the information presented here.

Methodological & Application

Application Notes and Protocols for the Synthesis of Aniline Headgroups using 2-((2-Chloro-4-nitrophenoxy)methyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aniline and its derivatives are fundamental structural motifs in medicinal chemistry, forming the cornerstone of a vast array of therapeutic agents. Their versatile nature allows for their incorporation into molecules targeting a wide range of diseases, most notably in oncology as kinase inhibitors. This document provides detailed protocols for the synthesis of novel aniline headgroups utilizing 2-((2-Chloro-4-nitrophenoxy)methyl)pyridine as a key starting material. The synthetic strategy involves a two-step process: a nucleophilic aromatic substitution (SNAr) reaction followed by the reduction of a nitro group. These protocols are designed to be a valuable resource for researchers engaged in the discovery and development of new chemical entities for therapeutic applications.

Application Notes

The aniline headgroup is a privileged scaffold in drug discovery, frequently interacting with key residues in the ATP-binding pocket of various kinases. The pyridine-ether moiety introduced through the use of this compound can offer improved solubility, metabolic stability, and additional hydrogen bonding interactions, potentially enhancing the pharmacological profile of the final compounds.

Therapeutic Relevance:

-

Oncology: Many FDA-approved kinase inhibitors, such as those targeting Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), feature an aniline core. The compounds synthesized via the following protocols can be explored as potential inhibitors of various kinases implicated in cancer cell proliferation and survival.

-

Inflammation and Autoimmune Diseases: Aniline derivatives have also been investigated as inhibitors of kinases involved in inflammatory signaling pathways.

-

Infectious Diseases: The aniline scaffold is present in a number of antimicrobial and antiviral agents.

The synthesis of a library of aniline derivatives with diverse substitutions on the aniline ring allows for the exploration of structure-activity relationships (SAR), aiding in the optimization of lead compounds.

Experimental Protocols

The synthesis of aniline headgroups from this compound is a two-step process:

-

Step 1: Nucleophilic Aromatic Substitution (SNAr) to form the diaryl ether amine intermediate.

-

Step 2: Reduction of the Nitro Group to yield the final aniline product.

Protocol 1: Synthesis of N-Aryl-4-(pyridin-2-ylmethoxy)-2-nitroaniline Intermediate via SNAr

This protocol describes the nucleophilic aromatic substitution reaction between this compound and a substituted aniline.

Materials:

-

This compound

-

Substituted Aniline (e.g., aniline, 4-fluoroaniline, 3-methoxyaniline)

-

Potassium Carbonate (K2CO3), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Sodium Sulfate (Na2SO4)

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254) and developing chamber

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

-

Add the substituted aniline (1.1 - 1.2 eq) and anhydrous potassium carbonate (2.0 eq).

-

Add anhydrous DMF to the flask to achieve a concentration of 0.2-0.5 M with respect to the starting material.

-

Stir the reaction mixture at 100-120 °C. The progress of the reaction should be monitored by TLC (e.g., using a mobile phase of 30% ethyl acetate in hexanes).

-

Once the reaction is complete (typically 8-16 hours), cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-aryl-4-(pyridin-2-ylmethoxy)-2-nitroaniline intermediate.

Protocol 2: Reduction of the Nitro Group to Form the Aniline Headgroup

This protocol outlines two common methods for the reduction of the nitro-intermediate to the final aniline product.

Materials:

-

N-Aryl-4-(pyridin-2-ylmethoxy)-2-nitroaniline intermediate

-

Palladium on carbon (10% Pd/C)

-

Ethanol (EtOH) or Ethyl Acetate (EtOAc)

-

Hydrogen gas (H2) balloon or hydrogenation apparatus

-

Celite®

Procedure:

-

Dissolve the nitro-intermediate (1.0 eq) in ethanol or ethyl acetate in a round-bottom flask.

-

Carefully add 10% Pd/C (5-10 mol%) to the solution.

-

Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

-

Monitor the reaction progress by TLC until the starting material is consumed (typically 4-8 hours).

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude aniline product.

-

The product can be further purified by recrystallization or column chromatography if necessary.

Materials:

-

N-Aryl-4-(pyridin-2-ylmethoxy)-2-nitroaniline intermediate

-

Tin(II) chloride dihydrate (SnCl2·2H2O)

-

Ethanol (EtOH) or Ethyl Acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the nitro-intermediate (1.0 eq) in ethanol or ethyl acetate in a round-bottom flask.

-

Add tin(II) chloride dihydrate (4.0-5.0 eq) to the solution.

-

Heat the reaction mixture to reflux (approximately 70-80 °C).

-

Monitor the reaction by TLC until completion (typically 2-4 hours).

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Add water to the residue and basify with a saturated aqueous solution of sodium bicarbonate until the pH is ~8.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to give the aniline product.

-

Purify by column chromatography if necessary.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of a generic N-phenyl-4-(pyridin-2-ylmethoxy)aniline derivative.

| Step | Reactants | Product | Solvent | Base/Reagent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | This compound, Aniline | N-Phenyl-4-(pyridin-2-ylmethoxy)-2-nitroaniline | DMF | K2CO3 | 110 | 12 | 75-85 |

| 2A | N-Phenyl-4-(pyridin-2-ylmethoxy)-2-nitroaniline | N-Phenyl-4-(pyridin-2-ylmethoxy)aniline | EtOH | H2, Pd/C | RT | 6 | 90-98 |

| 2B | N-Phenyl-4-(pyridin-2-ylmethoxy)-2-nitroaniline | N-Phenyl-4-(pyridin-2-ylmethoxy)aniline | EtOAc | SnCl2·2H2O | 75 | 3 | 85-95 |

Note: Yields are representative and may vary depending on the specific aniline substrate and reaction scale.

Mandatory Visualization

Caption: Workflow for the two-step synthesis of aniline headgroups.

Caption: General signaling pathway illustrating kinase inhibition.

Application Notes and Protocols: Synthesis of a Novel EGFR Inhibitor Utilizing 2-((2-Chloro-4-nitrophenoxy)methyl)pyridine

For Researchers, Scientists, and Drug Development Professionals